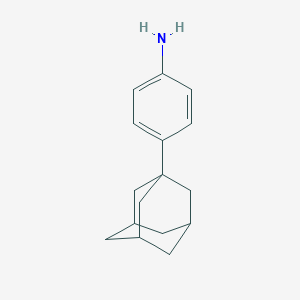

4-(1-Adamantyl)aniline

描述

Structural Significance of the Adamantane (B196018) Moiety in Aniline (B41778) Derivatives

The incorporation of the adamantane cage into the aniline structure at the para-position results in a molecule with a unique combination of properties. The adamantane group is known for its high lipophilicity, rigidity, and thermal stability. echemcom.com When attached to an aniline ring, it introduces significant steric bulk, which can influence the molecule's reactivity and intermolecular interactions.

The adamantane moiety's three-dimensional, diamondoid structure enhances the lipophilicity of the aniline derivative, a property that can facilitate its passage through cell membranes, a crucial factor in medicinal chemistry. This increased lipophilicity is a key feature that distinguishes it from simpler aniline derivatives. Furthermore, the rigidity of the adamantane cage restricts the conformational flexibility of the molecule, which can lead to more specific binding interactions with biological targets.

From an electronic standpoint, the adamantyl group is considered to be electron-donating through hyperconjugation, which can influence the reactivity of the aniline ring in various chemical transformations. This electronic effect, combined with the steric hindrance provided by the bulky adamantane group, can modulate the chemical behavior of the aniline's amino group.

Overview of Research Areas Pertaining to 4-(1-Adamantyl)aniline

The unique structural features of this compound have led to its investigation in several key areas of research, including medicinal chemistry and materials science.

In medicinal chemistry , adamantane derivatives have a history of therapeutic applications, and this compound serves as a valuable building block for the synthesis of new potential drug candidates. google.com Research has explored its use in the development of agents with a range of biological activities. For instance, it has been investigated for its potential in creating hypobetalipoproteinemic agents, which are compounds that can lower the levels of certain lipoproteins in the blood. nih.gov The adamantane group's ability to enhance lipophilicity and provide a rigid scaffold is believed to contribute to these biological effects by improving interactions with intracellular targets.

In the realm of materials science , the rigid and thermally stable nature of the adamantane core makes this compound an attractive monomer for the synthesis of high-performance polymers. google.com Polymers incorporating this moiety are expected to exhibit enhanced thermal stability and potentially unique mechanical and optical properties. The bulky adamantane group can disrupt polymer chain packing, leading to materials with altered solubility and processing characteristics.

Furthermore, this compound is utilized as a reactant in the preparation of other complex organic molecules. For example, it is a key starting material for synthesizing pyrroledione derivatives that have been studied as inhibitors of glycogen (B147801) synthase kinase-3. chemicalbook.comchemicalbook.com Its derivatives have also been explored as ligands in coordination chemistry.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Structural Feature |

| This compound | C₁₆H₂₁N | 227.34 | 90–92 | Adamantyl group directly attached to the aniline ring. |

| 4-(1-Adamantyloxy)aniline | C₁₆H₁₇NO | 239.32 | Not Reported | Adamantyl group linked to aniline via an oxygen atom. |

| 4-(1-Adamantylmethyl)aniline | C₁₇H₂₃N | 241.38 | Not Reported | Adamantyl group linked to aniline via a methylene (B1212753) bridge. |

Interactive Data Table: Synthesis Methods for this compound

| Reactants | Catalyst/Reagents | Conditions | Yield | Reference |

| 1-Adamantanol (B105290) and Aniline | Hydrochloric acid, Zinc chloride | 175°C, 33 hours, 20 atm (autoclave) | 78% | google.com |

| 1-Bromoadamantane (B121549) and Aniline | - | 215°C, 6 hours (autoclave) | - | google.com |

| 1-Bromoadamantane and Acetanilide (B955), followed by hydrolysis | - | 145°C | 40% | google.com |

| 1-Adamantanol and Acetanilide | Trifluoroacetic acid | 80°C, 3 hours, followed by hydrolysis | 96% | google.com |

| Acetanilide and 1-Adamantanol | Aluminum triflate (Lewis acid) in nitromethane (B149229) | Boiling point of solvent, followed by hydrolysis | >84% | google.com |

| 1-(4′-Nitrophenyl)adamantane | Hydrogen, Skeletal nickel | 20°C, 3 hours, 20 atm | 90.7% | google.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(1-adamantyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBDVVUBXKXCIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344654 | |

| Record name | 4-(1-Adamantyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1459-48-9 | |

| Record name | 4-(1-Adamantyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies for 4 1 Adamantyl Aniline

Direct Adamantylation Strategies

Direct adamantylation involves the introduction of the bulky adamantyl group onto an aniline-based starting material. To circumvent the high reactivity of the free amino group, which can lead to N-alkylation, aniline (B41778) is typically protected, most commonly as acetanilide (B955). The adamantylating agent is usually 1-adamantanol (B105290), which, in the presence of a strong acid, generates the adamantyl cation for electrophilic aromatic substitution.

Reaction of Aniline Precursors with 1-Adamantanol

A common and effective method for the synthesis of 4-(1-adamantyl)aniline involves the reaction of an aniline precursor, such as acetanilide, with 1-adamantanol. This reaction is typically facilitated by an acid catalyst, which promotes the formation of the adamantyl carbocation.

Table 1: Lewis Acid Catalyzed Adamantylation of Acetanilide

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Solvent | Temperature | Product | Overall Yield (%) | Reference |

| Acetanilide | 1-Adamantanol | Aluminum Triflate (10) | Nitromethane (B149229) | Boiling Point | This compound | >84 | google.com |

Trifluoroacetic acid (TFA) serves as both a solvent and a catalyst in the adamantylation of acetanilides. google.comresearchgate.net This method offers high selectivity and yields. google.com The reaction of 1-adamantanol with acetanilide is typically conducted at elevated temperatures, for instance at 80°C for 3 hours. google.com The molar ratio of the reactants and TFA is a critical parameter, with a ratio of 1-adamantanol:acetanilide:TFA of 1:1.4:6 yielding the final product, after hydrolysis, in 96% yield. google.com The use of TFA is advantageous as it can be distilled off and recovered after the reaction. researchgate.net

Table 2: Trifluoroacetic Acid Mediated Adamantylation of Acetanilide

| Reactant 1 | Reactant 2 | Solvent/Catalyst | Molar Ratio (R1:R2:TFA) | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 1-Adamantanol | Acetanilide | Trifluoroacetic Acid | 1:1.4:6 | 80 | 3 | This compound | 96 | google.com |

| 1-Adamantanol | Acetanilide | Trifluoroacetic Acid | 1:1.6:8 | - | - | This compound | 91 | google.com |

Following the successful adamantylation of the protected aniline precursor, the resulting intermediate, 4-(1-adamantyl)acetanilide, must be deprotected to yield the target primary amine. This is typically achieved through acid-catalyzed hydrolysis. google.comgoogle.com A common procedure involves dissolving the 4-(1-adamantyl)acetanilide in methanol (B129727) and heating it at the boiling point of the reaction mass with hydrochloric acid for a period of two hours. google.com After hydrolysis, the reaction mixture is neutralized with a base, such as sodium hydroxide (B78521), to precipitate the free amine, this compound. google.comgoogle.com This hydrolysis step is generally high-yielding, with reported yields of 96%. google.com

Reduction-Based Approaches

An alternative synthetic route to this compound involves the reduction of a nitro-substituted adamantylphenyl precursor. This strategy first introduces the adamantyl group onto a nitrated aromatic ring, followed by the chemical reduction of the nitro group to an amine.

Hydrogenation of Nitro-Substituted Adamantylphenyl Compounds

The reduction of 1-(4'-nitrophenyl)adamantane is a viable method for the synthesis of this compound. google.com This transformation is commonly carried out via catalytic hydrogenation. A known procedure involves the use of hydrogen gas in a methanol solvent, with skeletal nickel (Raney nickel) acting as the catalyst. google.com The reaction proceeds over 3 hours at 20°C under a hydrogen pressure of 20 atmospheres, affording the desired product in a high yield of 90.7%. google.com A similar reduction of the related compound, 1-adamantyl-(4-nitrophenyl)methanol, using Raney nickel under a hydrogen atmosphere has also been reported, further demonstrating the utility of this catalytic system. nih.gov

Table 3: Hydrogenation of 1-(4'-Nitrophenyl)adamantane

| Reactant | Catalyst | Solvent | Hydrogen Pressure (atm) | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 1-(4'-Nitrophenyl)adamantane | Skeletal Nickel | Methanol | 20 | 20 | 3 | This compound | 90.7 | google.com |

Comparative Analysis of Synthetic Pathways

The selection of a synthetic route for this compound is a critical decision influenced by factors such as yield, reaction conditions, and the availability of starting materials. A comparative analysis of the primary methods reveals distinct advantages and disadvantages for each.

The efficiency and yield of this compound synthesis vary significantly across different methodologies. High yields are crucial for the economic viability of industrial-scale production.

One of the most effective methods involves the reaction of 1-adamantanol with acetanilide in a trifluoroacetic acid (TFA) medium. google.comresearchgate.net This approach has been shown to produce this compound with a yield of up to 96% and a purity of 99.4%. google.com The use of TFA as a solvent is key to this high efficiency, as it facilitates the formation of the adamantyl cation and promotes selective substitution at the para-position of the acetanilide ring. researchgate.net The molar ratio of the reactants and the solvent is a critical parameter for yield optimization. For instance, a molar ratio of 1-adamantanol:acetanilide:TFA of 1:1.4:6 has been reported to give a 96% yield. google.com Varying this ratio can lead to different yields, with a 1:1.2:4 ratio resulting in a 68% yield and a 1:1.6:8 ratio yielding 91%. google.com

Direct reaction of 1-adamantanol with aniline in the presence of hydrochloric acid and zinc chloride in an autoclave at high temperature and pressure has been reported to yield 78% of the target compound. google.comgoogle.com However, this method involves hazardous conditions due to the use of an autoclave. google.com

The reduction of 1-(4'-nitrophenyl)adamantane is another viable route. Using hydrogen gas in the presence of a skeletal nickel catalyst can produce this compound with a yield of 90.7%. google.com Another reduction method involves using iron powder in acidic methanol.

The reaction of 1-bromoadamantane (B121549) with acetanilide followed by hydrolysis has been reported, but with a lower yield of 40%. google.com A similar reaction with aniline directly requires high temperatures and a large excess of aniline. google.com

Interactive Data Table: Comparison of Synthetic Routes for this compound

| Adamantyl Source | Aniline Derivative | Catalyst/Solvent | Yield (%) | Purity (%) | Reference |

| 1-Adamantanol | Acetanilide | Trifluoroacetic Acid | 96 | 99.4 | google.com |

| 1-Adamantanol | Acetanilide | Aluminum Triflate/Nitromethane | >84 | - | google.com |

| 1-Adamantanol | Aniline | HCl/Zinc Chloride | 78 | - | google.comgoogle.com |

| 1-(4'-Nitrophenyl)adamantane | - | H₂/Skeletal Nickel | 90.7 | - | google.com |

| 1-Bromoadamantane | Acetanilide | Aluminum Chloride | - | - | google.com |

| 1-Bromoadamantane | Acetanilide | - | 40 | - | google.com |

Note: Purity data is not available for all methods.

The optimization of reaction conditions is paramount for the successful and efficient synthesis of this compound. Key parameters include temperature, reaction time, and the molar ratios of reactants and catalysts.

In the highly efficient method using 1-adamantanol and acetanilide in trifluoroacetic acid, the process is carried out at 80°C for 3 hours. google.com This method avoids the need for high pressure and long reaction times, which are significant drawbacks of other routes. google.comresearchgate.net The molar ratio of 1-adamantanol:acetanilide:trifluoroacetic acid is a crucial factor, with optimal ratios identified as 1:1.2-1.4:4-8. google.com After the reaction, the trifluoroacetic acid can be distilled off and reused, which is an important consideration for process development and sustainability. researchgate.net The subsequent hydrolysis of the intermediate 4-(1-adamantyl)acetanilide is typically performed with a 10% hydrochloric acid solution, followed by neutralization with a 20% sodium hydroxide solution to yield the final product. google.com

The synthesis involving a Lewis acid catalyst like aluminum triflate in nitromethane proceeds at the boiling point of the solvent. google.com The reaction of 1-bromoadamantane with acetanilide catalyzed by anhydrous aluminum chloride requires a significantly higher temperature of 140°C and a prolonged reaction time of 36 hours. google.com The subsequent hydrolysis step also requires boiling in methanol with hydrochloric acid for 24 hours. google.com

The direct adamantylation of aniline with 1-adamantanol using hydrochloric acid and zinc chloride necessitates harsh conditions, including a temperature of 175°C and a pressure of 20 atmospheres in an autoclave for 33 hours. google.comgoogle.com These conditions pose significant safety and equipment challenges for industrial-scale production. google.com

The reduction of 1-(4'-nitrophenyl)adamantane using hydrogen and a skeletal nickel catalyst is performed at 20°C and a hydrogen pressure of 20 atmospheres for 3 hours. google.com The reduction with iron powder in acidic methanol requires careful control of the pH balance through the controlled addition of the iron powder.

Industrial production methods often mirror laboratory-scale synthesis but are scaled up using industrial reactors and continuous flow systems to improve efficiency and control over reaction parameters.

Interactive Data Table: Reaction Condition Parameters for this compound Synthesis

| Adamantyl Source | Aniline Derivative | Catalyst/Solvent | Temperature (°C) | Time (hours) | Pressure (atm) | Reference |

| 1-Adamantanol | Acetanilide | Trifluoroacetic Acid | 80 | 3 | Atmospheric | google.com |

| 1-Adamantanol | Acetanilide | Aluminum Triflate/Nitromethane | Boiling Point | - | Atmospheric | google.com |

| 1-Adamantanol | Aniline | HCl/Zinc Chloride | 175 | 33 | 20 | google.comgoogle.com |

| 1-(4'-Nitrophenyl)adamantane | - | H₂/Skeletal Nickel | 20 | 3 | 20 | google.com |

| 1-Bromoadamantane | Acetanilide | Aluminum Chloride | 140 | 36 | Atmospheric | google.com |

| 1-Bromoadamantane | Aniline | - | 215 | 6 | - | google.com |

Note: Some data points are not explicitly available in the provided sources.

Derivatization and Chemical Transformations of 4 1 Adamantyl Aniline

N-Substitution Reactions of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile, readily participating in reactions that form new nitrogen-carbon or nitrogen-acyl bonds.

The amine functionality of 4-(1-adamantyl)aniline can be readily derivatized through alkylation and acylation reactions.

N-Alkylation: This process involves the formation of a new nitrogen-carbon bond. The N-alkylation of anilines can be achieved by reacting them with alcohols or dialkyl ethers at elevated temperatures, often in the presence of catalysts. google.com The reaction represents a key transformation in industrial synthesis for producing fine chemicals and pharmaceutical intermediates. rsc.org A variety of catalytic systems, including those based on cost-effective base metals, have been developed to facilitate this transformation, which produces water as the sole byproduct when using alcohols as alkylating agents. rsc.org It is expected that this compound would react with various alcohols in the presence of a suitable catalyst to yield the corresponding N-monoalkylated products.

N-Acylation: The acylation of amines is a fundamental chemical reaction for protecting the -NH group during multi-step organic syntheses and for producing important chemical precursors. orientjchem.org This reaction is typically carried out using acylating reagents such as acetic anhydride or acetyl chloride. orientjchem.org The reaction of this compound with an acylating agent like acetic anhydride would proceed chemoselectively under mild, catalyst-free conditions to afford the corresponding N-acyl derivative in high yield. orientjchem.org

| Reaction Type | Reagent | Catalyst/Conditions | Expected Product |

|---|---|---|---|

| N-Methylation | Methanol (B129727) (CH₃OH) | Solid acid catalyst (e.g., Al-SBA-15), high temperature | N-methyl-4-(1-adamantyl)aniline |

| N-Ethylation | Ethanol (C₂H₅OH) | Zeolite catalyst, elevated temperature google.com | N-ethyl-4-(1-adamantyl)aniline |

| N-Benzylation | Benzyl alcohol | Cobalt-based MOF catalyst rsc.org | N-benzyl-4-(1-adamantyl)aniline |

| N-Acetylation | Acetic anhydride ((CH₃CO)₂O) | Solvent-free, room temperature orientjchem.org | N-(4-(1-adamantyl)phenyl)acetamide |

| N-Benzoylation | Benzoyl chloride (C₆H₅COCl) | Base (e.g., Pyridine) | N-(4-(1-adamantyl)phenyl)benzamide |

Saturated cyclic amines such as pyrrolidines and piperidines are important structural motifs in many bioactive compounds and natural products. nih.gov The primary amine of this compound can serve as a key building block for the synthesis of these heterocyclic systems. A common method for constructing such rings is the N-heterocyclization of primary amines with diols or dihalides. nih.govorganic-chemistry.org

For instance, an efficient one-pot cyclocondensation reaction can be performed between a primary amine and an alkyl dihalide in an alkaline aqueous medium, often accelerated by microwave irradiation, to form nitrogen-containing heterocycles. nih.gov Reacting this compound with 1,4-dibromobutane would be expected to yield N-(4-(1-adamantyl)phenyl)pyrrolidine. Similarly, reaction with 1,5-dibromopentane would produce N-(4-(1-adamantyl)phenyl)piperidine. These reactions provide a direct route to incorporating the bulky adamantylphenyl moiety into various cyclic amine frameworks.

Aromatic Ring Functionalization

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org The outcome of such reactions on this compound is dictated by the electronic effects of the substituents on the benzene (B151609) ring. The amino group (-NH₂) is a powerful activating group, meaning it increases the rate of electrophilic substitution compared to benzene itself. chemistrysteps.com It achieves this by donating its lone pair of electrons into the aromatic π-system through resonance, which stabilizes the cationic intermediate (the arenium ion) formed during the reaction. wikipedia.org

The amino group is also an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. chemistrysteps.com In this compound, the para position is occupied by the adamantyl group. Consequently, electrophilic attack is directed exclusively to the two equivalent ortho positions (C2 and C6). The bulky adamantyl group may exert some steric hindrance, but the strong activating effect of the amine group typically ensures that substitution occurs readily at the ortho positions.

Halogenation: Aromatic halides are crucial synthetic intermediates. researchgate.net The halogenation of this compound can be achieved using various reagents. A common method involves the use of N-halosuccinimides (e.g., N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS)) as the halogen source, often in the presence of a catalyst. nih.gov Due to the high activation of the ring by the amine group, these reactions are expected to proceed under mild conditions to yield 2-halo-4-(1-adamantyl)aniline derivatives.

| Reaction Type | Reagent/Conditions | Electrophile (E⁺) | Expected Product |

|---|---|---|---|

| Bromination | Br₂ in CH₃COOH or N-Bromosuccinimide (NBS) | Br⁺ | 2-Bromo-4-(1-adamantyl)aniline |

| Chlorination | Cl₂ or N-Chlorosuccinimide (NCS) | Cl⁺ | 2-Chloro-4-(1-adamantyl)aniline |

| Nitration | HNO₃/H₂SO₄ (requires protection of amine group) | NO₂⁺ | 2-Nitro-4-(1-adamantyl)aniline |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-Amino-5-(1-adamantyl)benzenesulfonic acid |

Note: Direct nitration or sulfonation of anilines can be problematic as the strongly acidic conditions can protonate the amine group, converting it into a deactivating, meta-directing -NH₃⁺ group. Therefore, the amine is often first protected, for example, by acylation, before carrying out the electrophilic substitution.

Condensation Reactions

The reaction of the primary amine group of this compound with carbonyl compounds (aldehydes or ketones) leads to the formation of Schiff bases, also known as imines or azomethines. jetir.org These compounds, characterized by a carbon-nitrogen double bond (C=N), are synthesized through a nucleophilic addition-elimination reaction. asianpubs.org

The synthesis is typically a straightforward condensation reaction performed by refluxing the amine and the aldehyde in a suitable solvent, such as ethanol. researchgate.net Often, a catalytic amount of acid (e.g., glacial acetic acid or sulfuric acid) is added to facilitate the dehydration step. asianpubs.orgechemcom.com The bulky adamantane (B196018) moiety in the resulting Schiff bases can impart unique steric and electronic properties. A wide variety of Schiff bases can be synthesized from this compound by varying the aldehyde reactant.

| Aldehyde Reactant | Reaction Conditions | Expected Schiff Base Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Ethanol, reflux, cat. Pyridine echemcom.com | N-benzylidene-4-(1-adamantyl)aniline | ~56 echemcom.com |

| 4-Methylbenzaldehyde | Ethanol, reflux, cat. Pyridine echemcom.com | N-(4-methylbenzylidene)-4-(1-adamantyl)aniline | ~68 echemcom.com |

| Salicylaldehyde | Ethanol, reflux, cat. H₂SO₄ asianpubs.org | 2-((4-(1-adamantyl)phenylimino)methyl)phenol | - |

| 4-Nitrobenzaldehyde | Ethanol, reflux | N-(4-nitrobenzylidene)-4-(1-adamantyl)aniline | - |

| 4-Methoxybenzaldehyde | Ethanol, reflux researchgate.net | N-(4-methoxybenzylidene)-4-(1-adamantyl)aniline | - |

Yields are based on analogous reactions with 1,3-bis(4-aminophenyl)adamantane and are illustrative. echemcom.com

Heterocyclic Compound Synthesis

The primary amino group of this compound serves as a key functional handle for the construction of various nitrogen-containing heterocyclic systems. Its derivatization has led to the formation of diverse molecular architectures, from fused bicyclic purines to six- and seven-membered heterocycles.

The adamantane moiety is of significant interest in medicinal chemistry due to its lipophilic nature, which can enhance the pharmacokinetic properties of drug candidates. The incorporation of the this compound scaffold into purine nucleosides has been explored to generate novel compounds with potential biological activity.

The synthetic strategy involves the nucleophilic aromatic substitution of a halogen on the purine ring with the amino group of this compound. For instance, 6-chloro-9H-purine and 2,6-dichloro-9H-purine can be used as starting materials. The reaction is typically carried out by heating the chloropurine with an excess of the adamantylated amine in a suitable solvent, such as propan-2-ol. This leads to the formation of N-(4-(1-adamantyl)phenyl) substituted purine derivatives in high yields. nih.gov

These adamantane-purine conjugates can then be subjected to glycosylation to introduce a ribofuranose unit, followed by deprotection to yield the final purine nucleosides. nih.gov The resulting molecules combine the structural features of a nucleoside with the bulky, lipophilic adamantane group, which is a common approach in the design of bioactive compounds. researchgate.net

Table 1: Synthesis of Adamantane-Substituted Purine Derivatives

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 6-chloro-9H-purine | This compound | N-(4-(1-adamantyl)phenyl)-9H-purin-6-amine | 90-96 | nih.gov |

| 2,6-dichloro-9H-purine | This compound | 2-chloro-N-(4-(1-adamantyl)phenyl)-9H-purin-6-amine | 90-96 | nih.gov |

Azo dyes containing heterocyclic moieties like coumarin are of interest due to their potential applications in materials science and as bioactive agents. The synthesis of azocoumarin derivatives incorporating the this compound moiety involves a diazotization-coupling reaction sequence.

Typically, the primary aromatic amine, this compound, is first converted to its corresponding diazonium salt. This is achieved by treating the aniline (B41778) with a source of nitrous acid, such as sodium nitrite, in a strongly acidic medium at low temperatures (0–5 °C). The resulting diazonium salt is then reacted with a suitable coumarin derivative that is activated for electrophilic aromatic substitution. The coupling reaction leads to the formation of the azo linkage (–N=N–) between the adamantylphenyl group and the coumarin ring.

The synthesis of these derivatives can be optimized using eco-friendly methods, for example, by employing cation-exchange resins like Amberlyst-15 as a recyclable acid catalyst for the diazotization step, which avoids the use of strong, corrosive acids. nih.gov

The condensation of this compound with various carbonyl compounds provides access to a range of imines (Schiff bases), which are versatile intermediates for the synthesis of more complex heterocyclic systems.

Imines (Schiff Bases): The reaction of this compound with aldehydes or ketones, typically under reflux in a suitable solvent like ethanol, yields the corresponding N-(4-(1-adamantyl)phenyl)imines.

1,3-Thiazinan-4-ones: These six-membered heterocyclic compounds can be synthesized via the cyclocondensation of an imine with a molecule containing both a thiol and a carboxylic acid group, such as mercaptoacetic acid (thioglycolic acid). The reaction involves the addition of the thiol group to the imine double bond, followed by an intramolecular cyclization via amide formation. Alternatively, a one-pot, three-component reaction of this compound, an aldehyde, and 3-mercaptopropionic acid can be employed to construct the 1,3-thiazinan-4-one ring system.

1,3-Oxazinan-6-ones: The synthesis of 1,3-oxazinan-6-one derivatives can be achieved through the reaction of Schiff bases with 3-chloropropanoic acid in a dry solvent like benzene. researchgate.net The reaction proceeds via N-alkylation followed by an intramolecular cyclization to form the six-membered ring.

1,3-Oxazepan-4,7-diones: These seven-membered heterocyclic rings are accessible through a [2+5] cycloaddition reaction. An imine derived from this compound can react with an anhydride, such as phthalic or maleic anhydride, in a dry solvent like benzene to yield the corresponding 1,3-oxazepan-4,7-dione derivative.

Isothiocyanate Formation from this compound

The conversion of this compound to its corresponding isothiocyanate, 1-(4-isothiocyanatophenyl)adamantane, provides a valuable synthetic intermediate. Isothiocyanates are reactive compounds that can undergo addition reactions with a variety of nucleophiles to form thioureas, carbamates, and other sulfur-containing compounds.

A common method for this transformation involves a two-step, one-pot procedure. First, this compound is reacted with carbon disulfide (CS₂) in the presence of a base, such as triethylamine (Et₃N), in a solvent like ethanol. This reaction forms a dithiocarbamate salt in situ. Subsequently, a desulfurization agent is added to the reaction mixture. Di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) has been shown to be effective for this purpose. nih.gov This method allows for the isolation of 1-(4-isothiocyanatophenyl)adamantane in good yield.

Table 2: Synthesis of 1-(4-Isothiocyanatophenyl)adamantane

| Starting Material | Reagents | Product | Yield (%) | M.p. (°C) | Reference |

| This compound | 1. CS₂, Et₃N, EtOH2. Boc₂O, DMAP | 1-(4-Isothiocyanatophenyl)adamantane | 82 | 120-121 | nih.gov |

Formation of Carbothioimidates

Structural Elucidation and Spectroscopic Characterization of 4 1 Adamantyl Aniline and Its Derivatives

Spectroscopic Techniques

Spectroscopic analysis is fundamental to the characterization of 4-(1-Adamantyl)aniline, offering insights into its electronic structure, vibrational modes, and the precise arrangement of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing unambiguous confirmation of its molecular structure.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for both the aromatic and adamantyl moieties. The protons on the aniline (B41778) ring typically appear as multiplets in the downfield region of approximately δ 6.5–7.5 ppm. The protons of the bulky adamantyl group are observed further upfield, with the CH₂ groups resonating around δ 1.6–2.2 ppm. The integration of these signals corresponds to the number of protons in each chemical environment, confirming the substitution pattern.

¹³C NMR: The ¹³C NMR spectrum provides further structural validation by identifying the carbon skeleton. The sp³-hybridized carbons of the rigid adamantyl cage produce signals in the range of δ 30–50 ppm. Specifically, the carbons of the adamantane (B196018) moiety in related derivatives appear between 29 and 42 ppm. echemcom.com The aromatic carbons of the aniline ring are observed further downfield, typically in the δ 110–150 ppm region. echemcom.com The quaternary carbon of the adamantyl group attached to the phenyl ring and the carbon atom of the phenyl ring attached to the amino group show distinct chemical shifts that are crucial for confirming the structure.

Table 1: Characteristic NMR Chemical Shifts for this compound Moiety

| Nucleus | Functional Group | Approximate Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (C-H) | 6.5 - 7.5 |

| Adamantyl (CH₂) | 1.6 - 2.2 | |

| ¹³C | Aromatic (C) | 110 - 150 |

| Adamantyl (C) | 30 - 50 |

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum exhibits characteristic vibrational bands that serve as a molecular fingerprint.

Key absorption bands include:

N-H Stretching: The primary amine (-NH₂) group gives rise to characteristic stretching vibrations, typically observed around 3400 cm⁻¹. In related adamantane-containing acylthiourea derivatives, N-H stretching bands are also noted in the 3300-3400 cm⁻¹ region. researchgate.net

Aromatic C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds within the aniline ring appear at approximately 1500-1600 cm⁻¹. echemcom.com

Adamantane Cage Vibrations: The adamantane structure itself has characteristic vibrations. A symmetrical C-C stretching mode, often referred to as the "cage breathing" mode, is observed in the region of 725-751 cm⁻¹. researchgate.net

These distinct absorption bands, when analyzed together, provide conclusive evidence for the presence of both the aniline and adamantyl components of the molecule.

Table 2: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 | N-H Stretch | Primary Amine |

| 1500 - 1600 | C=C Stretch | Aromatic Ring |

| 725 - 751 | C-C Stretch (Breathing) | Adamantane Cage |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₆H₂₁N and a calculated molecular weight of approximately 227.34 g/mol . cymitquimica.com

In Electrospray Ionization Mass Spectrometry (ESI-MS), the molecule is typically protonated to form a pseudomolecular ion. For this compound, this would be observed as the [M+H]⁺ ion at a mass-to-charge ratio (m/z) of approximately 228.3. This technique is also used to monitor the progress of synthesis reactions, such as the formation of the intermediate 4-(1-adamantyl)acetanilide during production. google.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, further confirming its elemental composition. rsc.org

Raman spectroscopy, a vibrational spectroscopy technique, provides complementary information to FT-IR. horiba.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals corresponding to the vibrations of the carbon skeleton.

Key expected Raman bands include:

Ring Breathing Modes: Aniline and its para-substituted derivatives exhibit characteristic ring-breathing modes. ifremer.fr

Adamantane Cage Modes: The adamantane cage produces a distinct Raman fingerprint. A notable feature is the symmetrical C-C stretching (cage breathing) mode, which appears strongly in the Raman spectrum. researchgate.net In studies of nanodiamonds produced from adamantane, characteristic vibrational bands were detected between 1147 and 1456 cm⁻¹. arxiv.org

The analysis of these Raman shifts provides valuable structural information and confirms the integrity of the adamantyl and phenyl moieties. horiba.comifremer.fr

Solid-State Structural Analysis

While spectroscopic methods define the molecular structure, solid-state analysis reveals how these molecules arrange themselves in a crystalline lattice, which is crucial for understanding the material's bulk properties.

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid at an atomic level. uhu-ciqso.esfzu.cz This technique provides precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. uhu-ciqso.es

Although a specific single-crystal structure for this compound itself is not detailed in the provided results, studies on closely related N-adamantylaniline derivatives show they tend to crystallize in triclinic (space group P-1) or monoclinic (space groups P2₁ or P2₁/n) systems. nih.gov The bulky and rigid nature of the adamantyl group significantly influences the crystal packing, often leading to specific packing modes. The introduction of the adamantyl substituent can affect the formation of hydrogen bonds and lead to unique short contacts within the crystal structure. nih.gov The ability to grow single crystals suitable for X-ray diffraction is a critical step, and modulators like aniline have been used to facilitate the crystallization of complex structures such as covalent organic frameworks (COFs). berkeley.edu

Single-Crystal X-ray Diffraction Studies

Determination of Molecular Conformations

X-ray diffraction studies on derivatives of adamantane-containing anilines reveal specific conformational features. For instance, in N-adamantylanilines, the nitrogen atom typically adopts sp² hybridization. This is evidenced by the sum of the bond angles around the nitrogen atom approaching 360°. nih.gov The planarity ensures effective conjugation of the nitrogen lone pair with the aromatic ring, leading to a shortening of the C-N bond. nih.gov

The orientation of the bulky adamantyl group relative to the aniline moiety is a key conformational aspect. In some fluorinated N-adamantylanilines, the dihedral angle between the plane of the aniline ring and the adamantyl group can be small, such as 1.3° in one derivative, indicating a relatively planar arrangement. nih.gov However, in other derivatives, significant deviation from planarity is observed. For example, in a biphenyl (B1667301) derivative, the adamantyl group is twisted by a large torsion angle of 80.7° relative to the aniline moiety. acs.org This deviation is often attributed to steric repulsion between the adamantyl group and other substituents on the aromatic ring. acs.org

In a derivative of 1,2-naphthoquinone (B1664529) bearing a 4-[(adamantan-1-yl)amino] substituent, steric buttressing by the adamantyl group forces the N—H group into a coplanar arrangement with the aromatic C—H. iucr.org This steric compression is also evidenced by the large C4—N1—C12 angle of 131.1(2)°. iucr.org The adamantane cage itself is comprised of three fused cyclohexane (B81311) rings, which consistently adopt classical chair conformations. researchgate.net

The table below summarizes key conformational data for selected adamantane derivatives, illustrating the influence of substitution on molecular geometry.

| Compound Feature | Dihedral/Torsion Angle (°) | C-N Bond Length (Å) | Reference |

| N-adamantylaniline derivative | 1.3 | 1.361(2) | nih.gov |

| Biphenyl N-adamantylaniline derivative | 80.7 | 1.407(2) | acs.org |

| 4-[(adamantan-1-yl)amino]naphthalene-1,2-dione | C4–N1–C12 = 131.1(2) | 1.482(2) | iucr.org |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

Intermolecular interactions, particularly hydrogen bonds, play a crucial role in the crystal packing of this compound derivatives. The presence and nature of these bonds are highly dependent on the substituents present on the aniline ring.

In the crystal structure of certain fluorinated N-adamantylanilines, hydrogen bonds form between the N-H groups and nitrogen atoms of nitrile groups on adjacent molecules, leading to the formation of ribbon-like structures. acs.org These ribbons are further linked by other short contacts. acs.org In contrast, some derivatives exhibit intramolecular hydrogen bonds, such as between an N-H group and an ortho-substituent on the aromatic ring. acs.org

In the crystal of 4-((adamantan-1-yl)amino)-perfluorobiphenyl, a rare short N···N contact of 2.983 Å is observed, which is shorter than the sum of the van der Waals radii of two nitrogen atoms (3.1 Å). nih.gov In the crystal of 4-[(adamantan-1-yl)amino]naphthalene-1,2-dione, C—H⋯O and C—H⋯π interactions link the molecules into a three-dimensional network. iucr.org

The table below details some of the observed intermolecular interactions in the crystal structures of adamantane-containing aniline derivatives.

| Derivative Type | Interaction Type | Key Feature/Distance | Reference |

| Fluorinated N-adamantylaniline | Intermolecular H-bond | N-H···N (nitrile) forming ribbons | acs.org |

| Fluorinated N-adamantylaniline | Intramolecular H-bond | N-H··· (ortho-substituent) | acs.org |

| 4-((adamantan-1-yl)amino)-perfluorobiphenyl | Short contact | N···N distance of 2.983 Å | nih.gov |

| 4-[(adamantan-1-yl)amino]naphthalene-1,2-dione | Intermolecular Interactions | C—H⋯O and C—H⋯π | iucr.org |

Conformational Analysis of the Adamantane Cage and Other Ring Systems

The adamantane cage is a highly rigid and stable structural motif. X-ray diffraction studies consistently show that the adamantane cage in various derivatives consists of three fused cyclohexane rings, all in the classic chair conformation. researchgate.net The C—C—C bond angles within the cage are typically in the range of 108.2° to 111.2°. researchgate.net

In a 1,2-naphthoquinone derivative, the fused quinone ring adopts a flattened envelope conformation, with one of the carbonyl carbons displaced from the plane of the other atoms. iucr.org The adjacent aromatic ring remains planar. iucr.org The rigidity of the adamantane group can induce strain and distortions in other parts of the molecule, as seen in the bond angles of the quinone ring deviating from the ideal 120°. iucr.org

Thermal Analysis of Derived Polymeric Materials

The incorporation of the bulky and thermally stable adamantyl group into polymer backbones, often through monomers like this compound, significantly impacts the thermal properties of the resulting materials. Techniques such as Differential Scanning Calorimetry (DSC) and Thermomechanical Analysis (TMA) are essential for characterizing these high-performance polymers.

Differential Scanning Calorimetry (DSC)

DSC is widely used to determine the glass transition temperatures (Tg) of polyamides and polyimides derived from adamantane-containing monomers. The rigid adamantane structure restricts segmental motion of the polymer chains, generally leading to high Tg values.

For a series of new aromatic polyamides synthesized from 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene, DSC analyses showed glass transition temperatures in the range of 240–300 °C. csic.es Similarly, novel electroactive polyamides and polyimides containing 4-(1-adamantoxy)triphenylamine moieties exhibited high glass transition temperatures between 263–311 °C. ntu.edu.tw Polyimides prepared from 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane and various aromatic dianhydrides displayed Tg values between 248 and 308 °C. acs.org In another study, polyimides with a bis(3-aminophenyl)-4-(1-adamantyl)phenoxyphenyl phosphine (B1218219) oxide monomer showed high glass-transition temperatures ranging from 290–330 °C. researchgate.net

The following table presents DSC data for various polymers derived from adamantane-containing monomers, highlighting the high glass transition temperatures achieved.

| Polymer Type | Adamantane-Containing Monomer | Glass Transition Temperature (Tg) (°C) | Reference |

| Aromatic Polyamides | 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene | 240–300 | csic.es |

| Electroactive Polyamides & Polyimides | 4-(1-adamantoxy)triphenylamine diamine | 263–311 | ntu.edu.tw |

| Polyimides | 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane | 248–308 | acs.org |

| Polyimides | bis(3-aminophenyl)-4-(1-adamantyl)phenoxyphenyl phosphine oxide | 290–330 | researchgate.net |

| Polyamide-imides | 4-(1-adamantyl)-1,3-bis(4-trimellitimidophenoxy)benzene | 204–235 | researchgate.net |

Thermomechanical Analysis (TMA)

TMA is used to measure the softening temperature (Ts) of polymers, which is another indicator of their thermal stability. For polymers derived from adamantane-based monomers, the TMA results typically show high softening temperatures, consistent with the high Tg values observed by DSC.

For polyimides synthesized from 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane, the softening temperatures determined by TMA were in the range of 254–335 °C. acs.org In another example, polyamides and polyimides with bulky 4-(1-adamantoxy)triphenylamine moieties were analyzed by TMA, with softening temperatures taken as the onset of probe displacement. ntu.edu.tw These high softening temperatures indicate that the polymers maintain their mechanical integrity at elevated temperatures, a direct consequence of the rigid adamantane units in the polymer backbone.

The table below summarizes TMA data for polyimides containing adamantane structures.

| Polymer Type | Adamantane-Containing Monomer | Softening Temperature (Ts) (°C) | Reference |

| Polyimides | 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane | 254–335 | acs.org |

| Electroactive Polyamides & Polyimides | 4-(1-adamantoxy)triphenylamine diamine | Onset of probe displacement measured | ntu.edu.tw |

Computational Chemistry and Theoretical Investigations of 4 1 Adamantyl Aniline Systems

Electronic Structure and Molecular Orbital Theory

The electronic characteristics of 4-(1-adamantyl)aniline are largely defined by the interplay between the electron-donating adamantyl group and the aromatic aniline (B41778) ring.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311+G(d,p), are employed to determine the energies and distributions of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org

The HOMO and LUMO are crucial for understanding a molecule's reactivity. acs.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In aniline, the HOMO is a delocalized pi-orbital with significant contribution from the nitrogen atom's lone pair. researchgate.net The introduction of the 1-adamantyl group at the para position is expected to raise the energy of the HOMO, making the molecule a better electron donor and more susceptible to electrophilic attack. Conversely, Frontier Molecular Orbital (FMO) analysis suggests that the adamantyl group's electron-donating nature can lead to a lowered LUMO energy at the amino group, which favors electrophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. mdpi.com

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Orbital | Predicted Characteristics | Implication for Reactivity |

|---|---|---|

| HOMO | Delocalized over the aniline ring and nitrogen lone pair; energy is increased by the adamantyl group's inductive and hyperconjugative effects. | Enhanced nucleophilicity and susceptibility to electrophilic aromatic substitution. |

| LUMO | Primarily located on the aromatic ring, with potential for lowered energy due to substituent effects. | Determines the sites for nucleophilic attack and influences electron affinity. |

| HOMO-LUMO Gap | The energy difference dictates the molecule's kinetic stability and the energy required for electronic excitation. mdpi.com | A smaller gap generally implies higher reactivity. |

The amino group (-NH₂) in aniline acts as a powerful activating group due to its ability to donate its lone pair of electrons into the benzene (B151609) ring's pi-system through resonance (a p-π conjugation or mesomeric effect). libretexts.org This electron donation increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it more reactive towards electrophiles. libretexts.orgmasterorganicchemistry.com

The 1-adamantyl substituent at the para position further enhances this effect. The adamantyl group is a bulky, non-aromatic cage structure that acts as a strong electron-donating group, primarily through hyperconjugation and inductive effects. This donation further enriches the electron density of the aniline ring system. The combination of the amino group's pi-donation and the adamantyl group's electron-releasing nature makes the aromatic ring of this compound highly activated towards electrophilic substitution. Aromaticity itself, a property of cyclic, planar systems with [4n+2] π electrons, grants the aniline ring significant stabilization energy, which influences its reaction pathways. saskoer.ca

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a calculation into localized bonds, lone pairs, and anti-bonding orbitals that align with intuitive Lewis structures. faccts.de This method is valuable for quantifying charge distribution and analyzing donor-acceptor interactions within a molecule. researchgate.net

For this compound, NBO analysis can quantify the delocalization of the nitrogen lone pair into the pi-system of the aromatic ring. This is achieved by examining the second-order perturbation interaction energy between the filled nitrogen lone pair orbital (donor) and the empty π* anti-bonding orbitals of the phenyl ring (acceptor). researchgate.net Such analyses have been applied to related adamantane (B196018) derivatives to understand charge transfer and the strength of intermolecular hydrogen bonds. acs.orgresearchgate.net The analysis would also reveal the nature of the C-N bond, showing it to have partial double bond character due to resonance, and confirm the charge distribution, with the nitrogen atom bearing a partial negative charge and the attached carbon having a partial positive charge. researchgate.net

Spectroscopic Property Simulations

Computational methods are instrumental in predicting and interpreting the spectroscopic data of molecules, providing a direct link between the observed spectrum and the underlying molecular structure and vibrations.

Theoretical vibrational spectra (like Infrared and Raman) for this compound can be calculated using DFT methods, such as B3LYP/6-311++G(d,p). researchgate.net These calculations determine the harmonic vibrational frequencies corresponding to the normal modes of the molecule. acs.org

Due to the approximations inherent in the harmonic model and the neglect of anharmonicity, the calculated wavenumbers are often systematically higher than experimental values. To improve accuracy, they are typically multiplied by empirical scaling factors (e.g., ~0.96 for higher frequencies and ~0.98 for lower frequencies). acs.org

For this compound, the predicted spectrum would show characteristic bands for:

N-H Stretching: Asymmetric and symmetric stretching vibrations of the amino group.

C-H Stretching: Aromatic C-H stretches and aliphatic C-H stretches from the adamantyl cage. The adamantyl C-H stretching modes are typically observed in the 2800–3000 cm⁻¹ range. rsc.org

C=C Stretching: Aromatic ring stretching vibrations.

Adamantane Cage Vibrations: Characteristic "breathing" modes of the adamantane skeleton. researchgate.net

N-H Bending: Scissoring or bending modes of the amino group.

C-N Stretching: Vibration of the bond connecting the aniline nitrogen to the aromatic ring.

Analysis of these predicted frequencies, aided by Potential Energy Distribution (PED) calculations, allows for a detailed assignment of the experimental IR and Raman spectra. acs.org

Table 2: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretching (amine) | 3350-3500 | Two distinct bands for symmetric and asymmetric stretches. |

| C-H Stretching (aromatic) | 3000-3100 | Typically weaker than aliphatic C-H stretches. |

| C-H Stretching (adamantyl) | 2800-3000 | Strong, characteristic bands for CH and CH₂ groups. rsc.org |

| C=C Stretching (aromatic) | 1500-1600 | Multiple bands indicating the aromatic ring structure. |

| N-H Bending (amine) | 1550-1650 | In-plane scissoring vibration. |

Intermolecular Interactions and Molecular Modeling

The bulky and hydrophobic adamantyl group plays a dominant role in the intermolecular interactions and solid-state packing of this compound. Molecular modeling studies reveal that this moiety readily occupies hydrophobic regions in larger systems, such as the binding pockets of proteins. researchgate.net

Host-Guest Complexation Modeling (e.g., with Cyclodextrins)

The rigid and bulky adamantyl group of this compound makes it an excellent guest molecule for host-guest complexation studies, particularly with cyclodextrins (CDs). mdpi.com Cyclodextrins are cyclic oligosaccharides with a truncated cone shape, featuring a hydrophobic inner cavity and a hydrophilic exterior. mdpi.commdpi.com This structure allows them to encapsulate non-polar molecules or moieties, like the adamantane cage, in aqueous solutions. mdpi.commdpi.com

Computational modeling, including molecular dynamics (MD) simulations, plays a crucial role in understanding the geometry and stability of these complexes. utb.czrsc.org For adamantyl derivatives, β-cyclodextrin (β-CD), which consists of seven glucose units, is a particularly suitable host due to its cavity size. mdpi.commdpi.com The adamantane moiety fits snugly within the hydrophobic cavity of β-CD, leading to the formation of stable 1:1 inclusion complexes. mdpi.com This interaction is primarily driven by the hydrophobic effect and van der Waals forces.

Theoretical studies, often complemented by experimental data from techniques like 1H NMR titration and Isothermal Titration Calorimetry (ITC), confirm the formation of these stable complexes. mdpi.comresearchgate.net The binding constant (Ka) for complexes between adamantyl derivatives and β-CD is typically in the range of 10⁴ to 10⁵ M⁻¹, indicating strong and favorable interactions. mdpi.comresearchgate.net Specifically for this compound, the adamantyl group's inclusion in β-cyclodextrin has been reported with a binding constant (Ka) of approximately 10³–10⁴ M⁻¹.

Molecular dynamics simulations and 2D NMR experiments, such as ROESY, help to elucidate the precise orientation of the guest molecule within the host. mdpi.comutb.cz These models show the adamantane cage buried deep inside the β-CD cavity. mdpi.comresearchgate.net Depending on the substituents on the aniline ring, different arrangements can be observed where the phenyl group protrudes from either the primary or the wider secondary portal of the cyclodextrin (B1172386) cone. utb.cz This detailed structural understanding is vital for designing novel supramolecular systems for applications in drug delivery and materials science. utb.czresearchgate.net

| Host | Guest Moiety | Typical Binding Constant (K_a) | Modeling Techniques |

| β-Cyclodextrin | Adamantyl group | 10³ - 10⁵ M⁻¹ mdpi.comresearchgate.net | Molecular Dynamics (MD), Docking, MM-GBSA mdpi.comrsc.org |

Ligand-Binding Pocket Interactions

The adamantane moiety is a key pharmacophore in medicinal chemistry due to its rigid, lipophilic nature, which facilitates strong interactions with hydrophobic binding pockets in biological targets like enzymes and receptors. nih.gov Computational methods such as molecular docking and molecular dynamics (MD) simulations are instrumental in predicting and analyzing these interactions for adamantane-containing molecules, including this compound and its derivatives. mdpi.comresearchgate.netacs.org

Molecular docking studies on various adamantyl derivatives have shown that the adamantyl cage effectively occupies hydrophobic pockets within protein active sites. mdpi.comresearchgate.net For instance, in studies of cyclin-dependent kinase (CDK) inhibitors, the adamantane scaffold was shown to fit inside the binding pocket, participating in non-polar interactions that contribute to the stabilization of the ligand-protein complex. mdpi.com Similarly, in the design of novel quinazoline-based EGFR inhibitors, the 1-adamantyl moiety on an aniline ring was designed to target hydrophobic regions of the kinase binding site. researchgate.net

These computational analyses reveal key interactions:

Hydrophobic Interactions: The adamantyl group forms favorable van der Waals contacts with non-polar amino acid residues such as Leucine, Isoleucine, and Valine within the binding pocket. nih.govnih.gov

Shape Complementarity: The spherical and rigid structure of the adamantane cage often leads to a high degree of shape complementarity with the target pocket, enhancing binding affinity.

In silico tools like AutoDock are used to predict the binding affinity and pose of the ligand. banglajol.info For example, docking studies of adamantyl-containing compounds have been performed against targets like Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), where the adamantyl group contributes to the binding energy. banglajol.inforesearchgate.net The stability of these docked complexes is often further evaluated using MD simulations and binding free energy calculations, such as the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approach, to provide a more accurate assessment of the ligand's potential efficacy. researchgate.netacs.org

| Computational Method | Purpose | Key Findings for Adamantyl Compounds |

| Molecular Docking | Predicts binding pose and affinity. researchgate.netbanglajol.info | Adamantyl group occupies hydrophobic pockets, enhancing binding. mdpi.comresearchgate.net |

| Molecular Dynamics (MD) | Simulates the dynamic behavior and stability of the ligand-protein complex. researchgate.net | Confirms the stability of the adamantyl group within the binding site. researchgate.netacs.org |

| MM-GBSA | Calculates binding free energy. researchgate.netacs.org | Quantifies the contribution of the adamantyl moiety to binding affinity. researchgate.net |

Electrochemical Property Prediction

Calculation of Oxidation and Reduction Potentials

The electrochemical properties of this compound, particularly its oxidation and reduction potentials, can be effectively predicted using computational chemistry methods. escholarship.org Density Functional Theory (DFT) is a widely used quantum chemical method for these calculations, often providing results that correlate well with experimental values. escholarship.orgnih.gov

The oxidation potential of an aniline derivative is significantly influenced by the nature of its substituents. The 1-adamantyl group attached at the para position of the aniline ring acts as a strong electron-donating group through hyperconjugation. This electron-donating effect increases the electron density on the aniline ring and the nitrogen atom, which is expected to lower its oxidation potential, making the molecule easier to oxidize compared to unsubstituted aniline. escholarship.org

Computational approaches to predict oxidation potentials typically involve the following steps:

Geometry Optimization: The molecular structures of the neutral aniline and its corresponding radical cation (formed after one-electron oxidation) are optimized using a selected DFT functional (e.g., B3LYP) and basis set. acs.orgescholarship.org

Energy Calculation: The free energies of both the neutral and oxidized species are calculated. escholarship.org

Solvation Modeling: Since redox potentials are often measured in solution, implicit solvation models like the SMD (Solvation Model based on Density) are used to compute the free energy of solvation. escholarship.org

Potential Calculation: The oxidation potential (Eox) versus a reference electrode (like the Standard Hydrogen Electrode, SHE) is then calculated from the difference in free energies between the oxidized and neutral states, using a thermodynamic cycle. escholarship.org

Studies on various aniline derivatives have demonstrated a strong correlation between DFT-computed oxidation potentials and experimentally determined values. escholarship.org For this compound, these calculations would confirm the electron-donating influence of the adamantyl group, providing a quantitative estimate of its susceptibility to oxidation, which is a key parameter in its potential applications in materials science and as a catalyst. While direct calculations for this compound are not widely published, the established methodologies for substituted anilines provide a robust framework for its theoretical evaluation. escholarship.org

Estimation of Energy Band Gaps

The energy band gap is a crucial property for semiconductor materials, and for molecular solids, the analogous concept is the HOMO-LUMO gap. irjweb.comschrodinger.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that determine a molecule's electronic properties and reactivity. irjweb.comresearchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides a theoretical estimate of the lowest energy electronic excitation for a molecule. schrodinger.com This gap is fundamental to understanding the optical and electronic characteristics of materials derived from this compound.

Computational methods, primarily DFT, are employed to calculate the energies of the HOMO and LUMO and thus the energy gap. acs.orgnih.govirjweb.com For this compound, the calculation would involve:

Ground State Geometry Optimization: Obtaining the lowest energy structure of the molecule using a DFT functional like B3LYP with an appropriate basis set (e.g., 6-311+G(d,p)). acs.org

Orbital Energy Calculation: From the optimized structure, the energies of all molecular orbitals, including the HOMO and LUMO, are determined. irjweb.com

The electron-donating adamantyl group is expected to raise the energy of the HOMO of the aniline moiety, while the effect on the LUMO might be less pronounced. This would lead to a smaller HOMO-LUMO gap compared to unsubstituted aniline, suggesting that the molecule could be more reactive and absorb light at longer wavelengths. The HOMO-LUMO gap is a key parameter in designing organic electronic materials, as it correlates with properties like electrical conductivity and optical absorption. nih.gov

It is important to note that the absolute value of the HOMO-LUMO gap from DFT calculations does not directly equal the experimental optical band gap. reddit.com The calculated gap often overestimates the experimental value due to approximations in the functionals and the neglect of electron-hole interaction (excitonic effects). reddit.com However, Time-Dependent DFT (TD-DFT) can be used to calculate excitation energies, which provide a more accurate prediction of the absorption spectrum. nih.govreddit.com Nevertheless, the HOMO-LUMO gap remains a valuable qualitative descriptor for comparing the electronic properties of different molecular systems. reddit.com

| Property | Computational Method | Influencing Factors for this compound | Significance |

| Oxidation Potential | DFT (e.g., B3LYP) with solvation model (SMD) escholarship.org | Electron-donating 1-adamantyl group lowers the potential. | Predicts susceptibility to oxidation; relevant for catalysis and materials science. |

| HOMO-LUMO Gap | DFT (e.g., B3LYP) acs.orgirjweb.com | Electron-donating 1-adamantyl group raises HOMO energy, reducing the gap. | Correlates with electronic and optical properties for potential use in organic electronics. nih.gov |

Applications in Advanced Materials Science and Catalysis

Polymeric Materials Development

The integration of the 4-(1-adamantyl)aniline moiety into polymer chains offers a strategic approach to developing materials with superior thermal stability, mechanical strength, and processability. Its bulky nature disrupts polymer chain packing, leading to enhanced solubility and modified thermal characteristics, making it a valuable building block for a new generation of advanced polymers.

Adamantane-Based Polyimides: Synthesis and Thermomechanical Properties

Polyimides are a class of high-performance polymers known for their exceptional thermal and chemical resistance. The incorporation of the adamantane (B196018) structure, through the use of diamines like this compound and its derivatives, has been shown to further enhance these properties. The synthesis of these adamantane-based polyimides typically involves a two-stage process. First, the adamantane-containing diamine is reacted with an aromatic dianhydride to form a poly(amic acid) precursor. This is followed by a thermal or chemical imidization to yield the final polyimide.

The resulting adamantane-containing polyimides exhibit impressive thermomechanical properties. They are generally amorphous in nature and display high glass transition temperatures (Tg), often ranging from 285 to 440 °C. rsc.org The decomposition temperatures for these polymers are also notably high, with 10% weight loss typically occurring above 500 °C in both air and nitrogen atmospheres. The bulky adamantane group restricts segmental motion of the polymer chains, contributing to the high Tg and thermal stability. rsc.orgacs.org Furthermore, these polyimides can form tough and flexible films with considerable tensile strengths. researchgate.net

Table 1: Thermomechanical Properties of Adamantane-Based Polyimides

Polyimide System Glass Transition Temperature (Tg) Tensile Strength Decomposition Temperature (Td10%) Reference Semi-alicyclic polyimides from adamantane-containing diamines 285–440 °C Not specified > 500 °C rsc.org Copolyimide with adamantane-1,3-diamine 374 °C > 145 MPa > 530 °C researchgate.net Polyimides from aryladamantyl-containing diamines Not specified 98–158 MPa Not specified acs.org

Role as Monomers for High-Performance Polymers

This compound serves as a key monomer in the synthesis of various high-performance polymers beyond polyimides. biosynth.comgoogle.com Its rigid and bulky structure is a desirable feature for creating polymers with improved physical properties. When used as a building block, the adamantyl group can enhance the resulting polymer's thermal stability, solubility, and mechanical strength. usm.edu The incorporation of this monomer can lead to polymers with high glass transition temperatures and reduced crystallinity, which can improve their processability. usm.edu The unique geometry of the adamantane cage helps to create free volume within the polymer matrix, which can be beneficial for applications such as gas separation membranes.

Utilization as Bulky Pendant Groups for Polymer Property Enhancement

The introduction of this compound as a bulky pendant group onto a polymer backbone is a recognized strategy for significantly altering the material's bulk properties. nih.gov The adamantane moiety, due to its large volume and rigid structure, can dramatically increase the glass transition temperature (Tg) of the polymer. usm.eduresearchgate.net This is attributed to the reduced mobility of the polymer main chain and an increased rotational barrier caused by the sterically demanding adamantyl group. usm.edu For instance, adamantyl-substituted polymers consistently show higher thermal stability and Tg values compared to their non-substituted counterparts. researchgate.net This enhancement in thermal properties makes these polymers suitable for applications requiring high-temperature resistance. Moreover, the bulky nature of the adamantane group can disrupt the regular packing of polymer chains, which often leads to increased solubility in organic solvents, a desirable characteristic for polymer processing. usm.edu

Integration into Guest-Host Azopolymer Systems for Material Response

Azopolymers are materials containing azobenzene (B91143) chromophores that can undergo reversible photoisomerization when exposed to light of specific wavelengths. This property makes them attractive for applications in optical data storage and photo-switchable devices. researchgate.net Guest-host systems in this context involve the incorporation of guest molecules into an azopolymer matrix to modulate its photoresponsive behavior. While the integration of bulky adamantane groups into various polymer systems is known to influence their physical properties, specific research on the use of this compound within guest-host azopolymer systems for enhancing material response is not extensively documented in the available literature. The principle of using bulky groups to create free volume could potentially influence the photo-orientation and relaxation behavior of the azobenzene units, but detailed studies focusing on this compound in this specific application are limited.

Supramolecular Chemistry and Self-Assembly

The well-defined size and shape of the adamantane cage make this compound an excellent candidate for applications in supramolecular chemistry, particularly in the formation of host-guest complexes. These non-covalent interactions are the basis for creating self-assembling systems with a wide range of potential applications.

Host-Guest Complexes with Macrocyclic Hosts (e.g., β-Cyclodextrin)

The adamantyl group of this compound exhibits a strong affinity for the hydrophobic cavity of macrocyclic hosts like β-cyclodextrin (β-CD). mdpi.com This strong and specific interaction is driven by the size and shape complementarity between the adamantane guest and the β-CD cavity, leading to the formation of stable 1:1 inclusion complexes. mdpi.com The association equilibrium constants (Ka) for these complexes are typically high, in the range of 104 to 105 M-1, indicating a very stable complex. mdpi.com This robust host-guest pairing has been widely exploited in the construction of supramolecular polymers, hydrogels, and drug delivery systems. nih.gov The formation of these complexes can be readily studied and confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and fluorescence correlation spectroscopy. researchgate.netmdpi.com

Table 2: Host-Guest Complexation of Adamantane Derivatives with β-Cyclodextrin

Guest Molecule Host Molecule Stoichiometry (Guest:Host) Association Equilibrium Constant (Ka) Reference Adamantane Derivatives β-Cyclodextrin 1:1 104–105 M-1 usm.edu Alexa 488 labelled adamantane derivative β-Cyclodextrin 1:1 5.2 x 104 M-1 usm.edu Adamantan-1-amine β-Cyclodextrin 3:2 (in solid state) Not specified

Formation of Supramolecular Nanoparticles and Assemblies

The self-assembly of molecules into well-defined nanostructures is a cornerstone of modern materials science. While aniline (B41778) itself is known to form various polyaniline (PANI) and oligoaniline supramolecular structures through oxidative polymerization, the incorporation of an adamantyl group introduces significant modifications to this process. The adamantane moiety imparts substantial steric bulk and hydrophobicity, which can be leveraged to control the morphology and stability of self-assembled nanoparticles.

The process often involves host-guest chemistry, where adamantane-functionalized molecules act as guests for host molecules like cyclodextrins. For instance, polymers functionalized with adamantane can self-assemble with cyclodextrin-functionalized polymers to form stable supramolecular nanoparticles through strong host-guest complexation. This strategy has been successfully employed to create drug delivery systems where the nanoparticle size is finely controlled, typically around 35 nm, making them suitable for effective blood circulation and targeted delivery to tumor tissues.

| Polymer System Component A | Polymer System Component B | Assembly Driving Force | Resulting Nanostructure | Application |

| Adamantane-functionalized Polyacrylate | β-Cyclodextrin-functionalized Polyacrylate | Host-Guest Interaction | Supramolecular Nanoparticles (~35 nm) | Targeted Drug Delivery |

| Cinnamic-acid-modified PEG in α-cyclodextrins | N/A (Self-assembly of Polyrotaxanes) | Hydrophobic Interactions | Supramolecular Nanovesicles/Micelles | Antitumor Drug Delivery |

| Tetronic-adamantane (Tet-Ada) | β-cyclodextrin polymer (poly[β-CD]) | Host-Guest & Thermo-gelling | Injectable Shear-thinning Hydrogels | Drug Delivery Systems |

This table illustrates examples of supramolecular assembly involving adamantane derivatives to form functional nanoparticles and hydrogels.

Adamantane Derivatives as Linkers in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The rigidity and well-defined tetrahedral geometry of the adamantane cage make it an exceptional building block for constructing robust, three-dimensional porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). researchgate.net When functionalized with coordinating groups (e.g., carboxylates, nitriles, or pyridyls), adamantane derivatives serve as rigid linkers or "tectons" that connect metal nodes into highly ordered, crystalline networks. researchgate.netresearchgate.net

The use of tetrahedral adamantane-based linkers, such as adamantane-1,3,5,7-tetracarboxylic acid, promotes the formation of frameworks with unique topologies (e.g., PtS topology) that can exhibit high porosity and stability. researchgate.netresearchgate.net In the context of COFs, which are constructed entirely from light elements through strong covalent bonds, adamantane-derived molecules are used to achieve non-interpenetrated structures with large void volumes. For example, the reaction between an adamantane-derived tetra-aldehyde and a propeller-shaped amine, modulated by aniline, can yield single-crystal 3D COFs with free volumes as high as 80%. rsc.org The non-polar backbone of the adamantane linker also introduces hydrophobicity into the framework's channels, which can be advantageous for specific separation or sensing applications. researchgate.net

A molecule like this compound combines the rigid adamantyl scaffold with a functional group known to participate in and modulate COF formation, positioning it as a promising candidate for designing novel, highly porous crystalline materials.

Molecular Building Blocks for Self-Assembly of Crystalline Architectures

The concept of using molecules as "building blocks" (BBs) for the bottom-up construction of functional nanostructures is a central theme in nanotechnology. wikipedia.orgaps.org Adamantane, as the smallest unit of the diamond lattice, is considered a fundamental building block (FBB) due to its exceptional rigidity, stability, and precise geometry. wikipedia.orgaps.orgarxiv.org

The structure of adamantane features C-C distances (1.54 Å) and C-C-C bond angles (~109.5°) that are nearly identical to those in diamond, making it a "molecular diamond". aps.org When functional groups are attached to its bridgehead positions, as in this compound, the resulting molecule can be directed to self-assemble into highly ordered molecular crystals. wikipedia.orgnih.gov The aniline group provides a site for directional non-covalent interactions, such as hydrogen bonding, or for covalent linkages, guiding the assembly process.

Theoretical and experimental studies have shown that functionalized adamantanes can form stable, crystalline assemblies. aps.orgnih.gov For instance, a hypothetical crystal formed from tetra-bora-adamantane and tetra-aza-adamantane is predicted to be highly stable with a significant bulk modulus, highlighting the potential of using these building blocks to create robust materials. aps.orgarxiv.org The predictable packing of adamantane derivatives, driven by their rigid and symmetrical nature, is a key advantage in the field of crystal engineering for creating materials with tailored electronic and physical properties. nih.gov

Design of Supramolecular Helical Systems

Helicity is a fundamental form of chirality that is critical in biological systems and advanced materials. Supramolecular helical systems are formed when molecules assemble in a way that generates a preferred-handed twist (either right-handed, P, or left-handed, M). The introduction of molecular chirality into the building blocks is a common strategy to induce and control this helical bias.

Adamantane derivatives can be designed to be chiral by placing four different substituents at the bridgehead carbon atoms. wikipedia.org Although the specific rotation values are often small, this molecular-level chirality can be amplified in a supramolecular polymer. A chiral derivative of this compound could act as a monomer that, upon polymerization or self-assembly, directs the formation of a helical superstructure. nih.gov The bulky adamantyl group would play a crucial role in stabilizing a specific helical conformation through steric interactions, effectively translating molecular chirality into a macroscopic helical structure. This approach is central to creating materials for applications in asymmetric catalysis, chiral separations, and chiroptical devices. nih.govacs.org

Coordination-Driven Self-Assembly of Metallacages

Coordination-driven self-assembly is a powerful strategy for constructing discrete, hollow, three-dimensional structures known as metallacages. This method relies on the precise geometric information encoded in metal centers (acceptors) and polytopic organic ligands (donors). The rigid and pre-organized nature of the adamantane core makes its derivatives ideal scaffolds for designing such ligands.